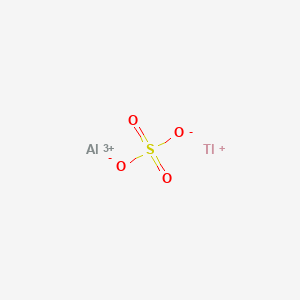

Aluminum thallium sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum thallium sulfate is a chemical compound that combines aluminum, thallium, and sulfate ions. This compound is of interest due to the unique properties imparted by the presence of both aluminum and thallium. Thallium, in particular, is known for its high toxicity and unique chemical behavior, which makes compounds containing thallium noteworthy for various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: this compound can be synthesized by reacting aluminum sulfate with thallium sulfate in an aqueous solution. The reaction typically involves dissolving both salts in water and allowing them to crystallize together.

Industrial Production Methods: Industrially, this compound can be produced by mixing aluminum sulfate and thallium sulfate in large reactors, followed by controlled crystallization. The process may involve heating and stirring to ensure complete dissolution and uniform mixing before crystallization.

Types of Reactions:

Oxidation and Reduction: Thallium in this compound can undergo oxidation and reduction reactions. Thallium (I) can be oxidized to thallium (III) in the presence of strong oxidizing agents.

Substitution Reactions: Thallium ions can participate in substitution reactions where they are replaced by other cations in the solution.

Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the formation of aluminum hydroxide and thallium hydroxide.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid and chlorine can oxidize thallium (I) to thallium (III).

Reducing Agents: Sulfur dioxide can reduce thallium (III) to thallium (I).

Hydrolysis Conditions: The compound hydrolyzes in water, especially under acidic or basic conditions.

Major Products Formed:

Oxidation: Thallium (III) sulfate.

Reduction: Thallium (I) sulfate.

Hydrolysis: Aluminum hydroxide and thallium hydroxide.

Applications De Recherche Scientifique

Aluminum thallium sulfate has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.

Biology: Studied for its toxicological effects and potential use in biological assays.

Medicine: Thallium compounds, including this compound, have been explored for their potential use in medical imaging and treatment, although their high toxicity limits their use.

Industry: Utilized in the production of specialized optical materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of aluminum thallium sulfate is primarily influenced by the thallium ion. Thallium can mimic potassium ions in biological systems, disrupting cellular processes by interfering with potassium-regulated functions. This can lead to cellular toxicity, oxidative stress, and disruption of mitochondrial function. The aluminum ion can also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Thallium Sulfate: Shares the toxicological properties of thallium but lacks the additional properties imparted by aluminum.

Aluminum Sulfate: Widely used in water treatment and paper production, but does not have the toxicological profile of thallium compounds.

Uniqueness:

Toxicity: The presence of thallium makes aluminum thallium sulfate highly toxic, which is a significant consideration in its handling and use.

Chemical Behavior: The combination of aluminum and thallium in a single compound provides unique chemical properties that can be exploited in various applications, particularly in research settings.

Propriétés

Numéro CAS |

52238-56-9 |

|---|---|

Formule moléculaire |

AlO4STl+2 |

Poids moléculaire |

327.43 g/mol |

Nom IUPAC |

aluminum;thallium(1+);sulfate |

InChI |

InChI=1S/Al.H2O4S.Tl/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+3;;+1/p-2 |

Clé InChI |

ZTYOZGYQBRQAFU-UHFFFAOYSA-L |

SMILES canonique |

[O-]S(=O)(=O)[O-].[Al+3].[Tl+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

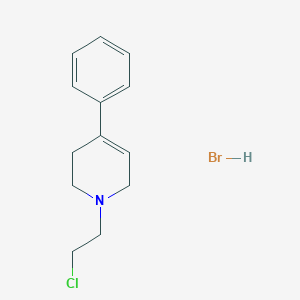

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)

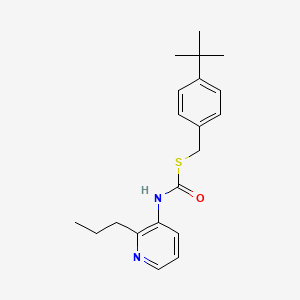

![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)

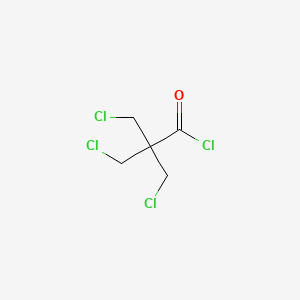

![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)